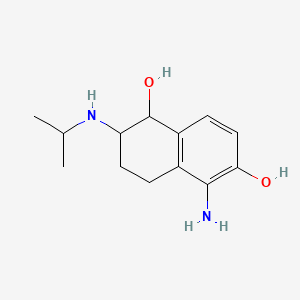
8-Methoxyriboflavin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Methoxyriboflavin is a complex organic compound known for its significant role in various biochemical processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxyriboflavin typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic aldehydes with amines, followed by cyclization and functional group modifications. The reaction conditions often require controlled temperatures, specific solvents like N,N-dimethylformamide, and catalysts such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps like crystallization and purification using chromatographic techniques to isolate the desired product .
化学反応の分析
Types of Reactions
8-Methoxyriboflavin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, often using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can modify the functional groups, typically using reducing agents such as sodium borohydride.
Substitution: Substitution reactions can introduce new functional groups, often facilitated by catalysts and specific reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halides, acids, and bases depending on the desired substitution.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can have different functional groups and enhanced properties for specific applications .
科学的研究の応用
8-Methoxyriboflavin has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its role in enzymatic reactions and metabolic pathways.
Medicine: Investigated for potential therapeutic effects, including antioxidant properties and involvement in cellular processes.
Industry: Utilized in the production of pharmaceuticals and as a component in various chemical formulations.
作用機序
The mechanism of action of 8-Methoxyriboflavin involves its interaction with specific molecular targets and pathways. It can act as a cofactor in enzymatic reactions, facilitating the transfer of electrons and hydrogen atoms. This compound is also involved in redox reactions, contributing to cellular energy production and metabolic processes .
類似化合物との比較
Similar Compounds
Riboflavin: A closely related compound with similar structural features and biological functions.
Flavin Mononucleotide: Another derivative of riboflavin, involved in various biochemical processes.
Flavin Adenine Dinucleotide: A more complex molecule that plays a crucial role in cellular respiration and energy production.
Uniqueness
8-Methoxyriboflavin is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties.
特性
CAS番号 |
72680-49-0 |
|---|---|
分子式 |
C17H20N4O7 |
分子量 |
392.4 g/mol |
IUPAC名 |
8-methoxy-7-methyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C17H20N4O7/c1-7-3-8-9(4-12(7)28-2)21(5-10(23)14(25)11(24)6-22)15-13(18-8)16(26)20-17(27)19-15/h3-4,10-11,14,22-25H,5-6H2,1-2H3,(H,20,26,27)/t10-,11+,14-/m0/s1 |
InChIキー |
GNVYXWQEBCULJK-WDMOLILDSA-N |
SMILES |
CC1=CC2=C(C=C1OC)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O |
異性体SMILES |
CC1=CC2=C(C=C1OC)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](CO)O)O)O |
正規SMILES |
CC1=CC2=C(C=C1OC)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O |
同義語 |
8-demethyl-8-methoxyriboflavin 8-methoxyriboflavin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Phenylimidazo[4,5-f][1,10]phenanthroline](/img/structure/B1252267.png)
![(1S,2R,7S,8S,9S)-2,6,6,9-tetramethyltricyclo[5.4.0.02,9]undecan-8-ol](/img/structure/B1252268.png)
![(1S,2R,4R,5R,6S,7R,8S,11R)-4,5,7,11-tetrahydroxy-2,7-dimethylspiro[9-oxatricyclo[6.3.1.01,5]dodecane-6,3'-oxetane]-2',10-dione](/img/structure/B1252270.png)
![[(1R,2R,3E,5R,7S,9E,11R,12S,14S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B1252276.png)


![(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1252281.png)

![methyl 4-[[5-hydroxy-4-[(E)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-2-yl]sulfanyl]butanoate](/img/structure/B1252283.png)


![(1R,4aR,6aR,7R,9aR)-7,8-dimethyl-2-oxospiro[4,4a,6a,7-tetrahydropentaleno[1,6a-c]pyran-1,2'-oxirane]-5-carboxylic acid](/img/structure/B1252286.png)


